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molecular formula C6H5BF2O3 B8464378 3,4-Difluorophenylboric acid

3,4-Difluorophenylboric acid

Cat. No. B8464378
M. Wt: 173.91 g/mol
InChI Key: MVWAWWOKSVNOJG-UHFFFAOYSA-N
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Patent
US05292452

Procedure details

A mixture of 6.2 g of 3,4-difluorophenylboric acid, 8.5 g of 2,5-dibromopyridine, 0.31 g of tetrakistriphenylphosphine palladium, 60 ml of ethanol, 120 ml of benzene and 120 ml of 2N sodium carbonate solution is heated to boiling (66° C.) for 7 hours while stirring. After cooling the mixture is extracted with diethyl ether. The organic phase is washed with 100 ml of saturated sodium hydrogen carbonate solution and 100 ml of water, dried over sodium sulphite, filtered and concentrated. Purification of the residue by chromatography on silica gel with hexane/ethyl acetate 19:1 yields pure 5-bromo-2-(3,4-difluorophenyl)pyridine.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](OB(O)O)[CH:5]=[CH:6][C:7]=1[F:8].Br[C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][N:15]=1.C(O)C.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC=CC=1>[Br:20][C:17]1[CH:18]=[CH:19][C:14]([C:4]2[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=2)=[N:15][CH:16]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)OB(O)O
Name
Quantity
8.5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
tetrakistriphenylphosphine palladium
Quantity
0.31 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
120 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
(66° C.)
CUSTOM
Type
CUSTOM
Details
for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted with diethyl ether
WASH
Type
WASH
Details
The organic phase is washed with 100 ml of saturated sodium hydrogen carbonate solution and 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphite
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by chromatography on silica gel with hexane/ethyl acetate 19:1

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1=CC(=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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